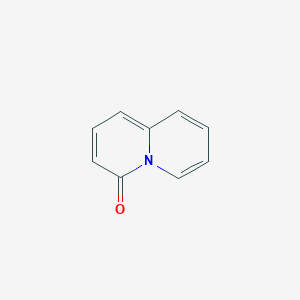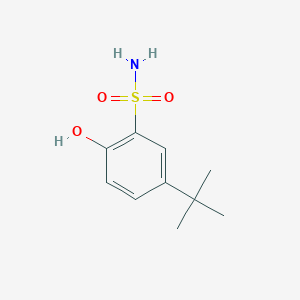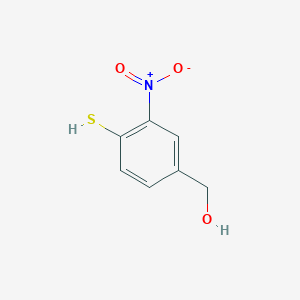
Quinolizin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolizin-4-one is a heterocyclic compound characterized by a bridgehead nitrogen atom. This compound exhibits unique physicochemical properties, such as polar zwitterionic character and low logP value. This compound and its derivatives are known for their broad spectrum of bioactivities, including selective activation of M1 muscarinic receptors, inhibition of HIV integrase and phosphoinositide-3-kinase, and anti-ulcerative and anti-allergic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinolizin-4-one can be synthesized through various methods. One notable approach involves the enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating three enzymes: phenylacetate-CoA ligase from Penicillium chrysogenum, malonyl-CoA synthase from Arabidopsis thaliana, and a type III polyketide synthase from Huperzia serrata . Another method involves a dearomatization–rearomatization strategy, which allows for the construction of poly-substituted and fused 4H-quinolizin-4-ones via direct ortho C–H bond functionalization of pyridines under metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic synthesis approach mentioned above holds potential for scalable production due to its environmentally friendly nature and the use of engineered microorganisms .
Analyse Chemischer Reaktionen
Types of Reactions: Quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the synthesis of 3-amino-6,7-dihydroferroceno[a]this compound derivatives involves the reaction of 3,4-dihydroferroceno[c]pyridines with azlactones .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound derivatives include azlactones, malonic acid, and methylmalonic acid. Reaction conditions often involve the use of enzymes or metal-free conditions for specific functionalizations .
Major Products: The major products formed from these reactions include various substituted this compound derivatives, such as 2-hydroxy-3-methyl-4H-quinolizinone-4-one and 3-amino-6,7-dihydroferroceno[a]this compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of quinolizin-4-one involves its interaction with specific molecular targets and pathways. For example, it selectively activates M1 muscarinic receptors, which play a role in various physiological processes. Additionally, it inhibits HIV integrase and phosphoinositide-3-kinase, which are crucial enzymes in viral replication and cell signaling pathways, respectively .
Vergleich Mit ähnlichen Verbindungen
- Quinolizidines
- Quinolones
- Acridones
Comparison: Quinolizin-4-one is unique due to its polar zwitterionic character and low logP value, which contribute to its broad spectrum of bioactivities. Unlike quinolizidines, which are fully saturated heterocyclic systems, this compound retains its aromaticity, enhancing its biological activity. Compared to quinolones and acridones, this compound exhibits distinct physicochemical properties and bioactivities, making it a valuable compound in drug research and development .
Eigenschaften
CAS-Nummer |
491-42-9 |
|---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
quinolizin-4-one |
InChI |
InChI=1S/C9H7NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h1-7H |
InChI-Schlüssel |
ZUVKZCTUVRLOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=CC(=O)N2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)
